3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
Description
3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is a benzopyran derivative featuring a fused benzene and pyran ring system. Its structure includes an amino group at position 3 and a carboxylic acid moiety at position 8.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-amino-3,4-dihydro-2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-7-4-6-2-1-3-8(10(12)13)9(6)14-5-7/h1-3,7H,4-5,11H2,(H,12,13) |
InChI Key |
GGAAENLTMDRLAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=CC=C2C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation and Cyclization
- Salicylaldehydes react with β-ketoesters or malonates under basic catalysis (e.g., piperidine) to form coumarin derivatives, which can be further modified to benzopyran structures.
- Optimization of solvents (ethanol, toluene, DCM) and catalysts (piperidine, pyridine) affects yields (25–82% reported).
Perkin Condensation
- Salicylaldehydes and phenylacetic acids condense in the presence of acetic anhydride and triethylamine at elevated temperatures (~120 °C) to yield 3-arylcoumarins.
- Subsequent hydrolysis and functional group modifications allow access to amino derivatives.
Specific Preparation Methods of this compound
Two-Step Alkali and Acid Catalyzed Ring Closure (Patent CN108148032B)
This method provides a straightforward, industrially scalable synthesis of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives, adaptable to amino-substituted compounds.
Step 1: Formation of Intermediate
- React a substituted phenol compound (R-substituted phenol, where R = H, F, Cl, or C1-C4 alkyl) with γ-butyrolactone under alkaline conditions.
- The reaction forms an open-chain intermediate via nucleophilic attack of the phenol oxygen on the lactone.
Step 2: Acid-Catalyzed Ring Closure
- The intermediate undergoes intramolecular cyclization under acid catalysis (catalysts include ZnCl2, AlCl3, FeCl3, lanthanide chlorides, concentrated sulfuric acid, or trifluoromethanesulfonic acid).
- This forms the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid structure.
- The method uses readily available raw materials.
- Reaction conditions are mild and simple.
- High yields and efficiency are reported.
- Suitable for large-scale industrial production.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | Phenol (R-substituted) + γ-butyrolactone + base (alkali) | Open-chain intermediate | Base catalysis, room temp to mild heating |
| 2 | Acid catalyst (ZnCl2, AlCl3, H2SO4, etc.) | 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acid | Ring closure by acid catalysis, moderate temp |
This method can be adapted to introduce amino groups at the 3-position by subsequent amination reactions or by using amino-substituted phenols as starting materials.
Amination of Coumarin Derivatives
Catalytic Hydrogenation and Resolution (Patent CN1629154A)
- For fluorinated analogs, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid is catalytically hydrogenated using Pd-C to produce racemic 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.
- Racemic acid chlorides generated by reaction with thionyl chloride are coupled with chiral amines (e.g., dehydroabietylamine) for resolution into optical isomers.
- This approach, while more complex, allows access to enantiomerically pure amino-substituted benzopyran derivatives.
Summary Table of Preparation Methods
Research Findings and Analysis
- The two-step alkali and acid catalyzed ring closure method is the most straightforward and industrially feasible approach for 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives, including amino-substituted analogs.
- Amination via hydrolysis of acetamido precursors is efficient with high yields and mild conditions, suitable for laboratory synthesis.
- Catalytic hydrogenation combined with chiral resolution is valuable for producing optically active derivatives but is more complex and less suited for bulk synthesis.
- Reaction optimization studies for related coumarin derivatives emphasize the importance of solvent choice, catalyst type, and temperature control to maximize yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which may have different functional groups attached to the benzopyran ring system.
Scientific Research Applications
3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly serotonin receptors.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid involves its interaction with serotonin receptors, particularly the 5-HT1A receptor. The compound acts as a ligand, binding to the receptor and modulating its activity. This interaction can lead to anxiolytic effects, making it a potential candidate for the development of new anxiolytic drugs.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their differences:
*Inferred values based on structural analysis.
Functional Group Impact on Properties
Amino Group vs. Methyl/Hydroxy/Methoxy Groups The amino group in the target compound provides basicity and hydrogen-bonding capacity, which may improve solubility in aqueous media compared to methyl () or methoxy () substituents. However, the amino group could also increase susceptibility to oxidation . In contrast, the hydroxy group in ’s compound offers acidity (pKa ~4–5), while the methoxy group in enhances lipid solubility.
Carboxylic Acid Position and Derivatives
Biological Activity
3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its interactions with various biological targets. Its molecular formula is , and it belongs to the benzopyran family, characterized by a fused benzene and pyran ring structure. The compound exhibits diverse biological activities, especially in the fields of neurology and psychiatry, primarily through its interactions with serotonin receptors.
Target Receptors
The primary biological targets of this compound are the serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. These receptors are crucial for modulating serotoninergic signaling pathways, which play a significant role in mood regulation and anxiety.
Mode of Action
The compound interacts with its target receptors by binding to them, which influences serotonin transmission. This interaction can lead to various biochemical effects, including modulation of neurotransmitter release and alteration of neuronal excitability. The following table summarizes the key aspects of its mechanism:
| Aspect | Details |
|---|---|
| Receptor Type | 5-HT1A and 5-HT7 serotonin receptors |
| Binding Affinity | High affinity for 5-HT1A receptors; selective action against other receptors |
| Biochemical Pathways | Affects serotoninergic pathways; potential anxiolytic effects |
Therapeutic Applications
Research indicates that this compound may have therapeutic potential in treating various psychiatric disorders due to its serotonergic activity. Notably, studies have shown that derivatives of this compound exhibit anxiolytic properties in vivo.
Case Studies and Research Findings
- Affinity Studies : A study demonstrated that modifications in the structure of related benzopyran derivatives significantly affected their affinity for the 5-HT1A receptor. Compounds with specific side-chain lengths and functional groups showed enhanced receptor selectivity and agonistic activity .
- In Vivo Activity : In behavioral models assessing anxiety, certain enantiomers of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives exhibited notable anxiolytic effects, suggesting their potential as therapeutic agents .
- Comparative Analysis : A comparative study highlighted the unique aspects of this compound against structurally similar compounds. It was found to possess distinct receptor interaction profiles that could be leveraged for drug development.
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Starting Material : A suitable benzopyran derivative is selected.
- Carboxylation : The introduction of the carboxylic acid group is achieved through carboxylation reactions under controlled conditions.
- Purification : Techniques such as continuous flow synthesis may be employed to enhance yield and purity during industrial production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
